![molecular formula C12H22N2O2 B1403437 (3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester CAS No. 1419101-01-1](/img/structure/B1403437.png)
(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester
Übersicht
Beschreibung
(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Recent studies have highlighted the potential of compounds containing the 3-azabicyclo[3.1.0]hexane framework as antitumor agents . A series of heterocyclic compounds were evaluated for their antiproliferative activity against various cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) cells. The most effective compounds demonstrated IC values ranging from 4.2 to 24.1 μM across different cell lines, indicating significant cytotoxic effects and the ability to induce apoptosis in cancer cells .
Orexin Receptor Antagonism
Another promising application lies in the development of orexin receptor antagonists . Compounds derived from the 3-aza-bicyclo[3.1.0]hexane structure have been shown to selectively target orexin receptors, which play a critical role in regulating sleep-wake cycles and appetite control. This makes them potential candidates for treating conditions such as insomnia and obesity .
Synthesis and Characterization
The synthesis of (3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester typically involves multi-step organic reactions, often utilizing triethylamine as a catalyst in acetonitrile solvent conditions. For instance, one method reported yields of approximately 79% under optimized conditions .
Case Study 1: Antitumor Efficacy
In a study published in PMC, researchers synthesized a series of spirofused barbiturates incorporating the 3-azabicyclo[3.1.0]hexane framework. They found that these compounds not only inhibited tumor cell proliferation but also altered the cell cycle dynamics, leading to increased apoptosis rates in HeLa and CT26 cells . The study utilized confocal microscopy to observe significant morphological changes in treated cells.
Case Study 2: Orexin Receptor Interaction
Research focusing on the orexin receptor antagonism revealed that derivatives of the bicyclo[3.1.0]hexane scaffold exhibited high affinities for the A₃ receptor subtype, which is overexpressed in inflammatory conditions and certain cancers. This specificity suggests that these compounds could be developed into targeted therapies with fewer side effects compared to non-selective treatments .
Data Table: Summary of Biological Activities
Compound | Target | IC (μM) | Activity Type |
---|---|---|---|
This compound | HeLa Cells | 4.2 - 24.1 | Antitumor |
Bicyclo[3.1.0]hexane derivatives | A₃ Receptor | < 1 | Orexin Receptor Antagonist |
Biologische Aktivität
(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester, a compound with the molecular formula C12H22N2O2, has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with various receptor systems, particularly its role as a ligand for adenosine receptors and its implications in opioid receptor modulation.
- Molecular Weight : 226.32 g/mol
- CAS Number : 1419101-01-1
- Structural Characteristics : The compound features a bicyclic structure that contributes to its unique pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in relation to:
- Adenosine Receptors : Particularly the A3 receptor, which is implicated in inflammation and cancer.
- Opioid Receptors : Its derivatives have shown promise as selective μ-opioid receptor ligands.
Adenosine A3 Receptor Affinity
Research indicates that compounds based on the bicyclo[3.1.0]hexane scaffold exhibit significant affinity for the A3 receptor. For example, a study identified a derivative with a K value of 0.38 μM, demonstrating moderate A3AR affinity and high selectivity over other adenosine receptor subtypes . This selectivity is crucial for minimizing side effects associated with non-specific adenosine receptor activation.
Opioid Receptor Modulation
A different study highlighted the potential of 3-azabicyclo[3.1.0]hexane compounds as μ-opioid receptor ligands, showing binding affinities in the picomolar range . These compounds were designed specifically for therapeutic applications in treating pruritus in dogs, indicating their versatility and potential for further development in human medicine.
Case Studies and Research Findings
Several studies have explored the structure-activity relationships (SAR) of this compound derivatives:
Compound | Receptor Type | K Value (μM) | Activity |
---|---|---|---|
Compound 30 | A3AR | 0.38 | High selectivity |
Compound X | μ-opioid | <0.01 | Picomolar binding affinity |
Mechanistic Insights
The introduction of specific functional groups at various positions on the bicyclic framework significantly influences the binding affinity and selectivity towards targeted receptors. For instance, modifications at the 5′ position of nucleoside analogs have been shown to either enhance or diminish receptor affinity, emphasizing the importance of precise structural alterations .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.1.0]hexan-1-ylmethyl)-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14(4)8-12-5-9(12)6-13-7-12/h9,13H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMUPBISLYTFNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC12CC1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.